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Introduction
ZL170 is a novel small molecule inhibitor that has demonstrated significant potential in the

regulation of cancer cell migration and invasion, critical processes in tumor metastasis. This

document provides detailed application notes and protocols for utilizing ZL170 in in vitro

migration and invasion assays. ZL170 exerts its anti-metastatic effects by targeting the

Transforming Growth Factor-beta (TGFβ) and Bone Morphogenetic Protein (BMP) signaling

pathways. Specifically, ZL170 has been shown to inhibit the expression of key epithelial-

mesenchymal transition (EMT) transcription factors, Snail and Slug, in a dose-dependent

manner in triple-negative breast cancer (TNBC) cells. These application notes will guide

researchers in the effective use of ZL170 as a tool to study and potentially inhibit cancer cell

motility.

Data Presentation
While specific quantitative data on the percentage of inhibition of cell migration and invasion by

ZL170 in vitro is not readily available in the public domain, the following table summarizes the

reported effects of ZL170 on key metastasis-related markers and processes.
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Cell Line Assay Type
ZL170
Concentration

Observed
Effect

Reference

MDA-MB-231,

PyMT
Western Blot 5, 10, 20 µM

Dose-dependent

decrease in Snail

and Slug protein

levels.

[1]

MDA-MB-231 qPCR Not specified

Reduced mRNA

levels of Snail

and Slug.

[1]

MDA-MB-231
In vivo

(xenograft)

20, 40, 80

mg/kg/day

Dose-dependent

inhibition of

xenograft tumor

growth.

MMTV-PyMT

mice
In vivo 40 mg/kg/day

Significant

reduction in

primary tumor

growth and lung

metastases.

MDA-MB-231
In vivo (bone

metastasis)
80 mg/kg/day

Significant

decrease in

osteolytic bone

metastases.

Signaling Pathway
The diagram below illustrates the proposed mechanism of action for ZL170 in the inhibition of

cell migration and invasion. ZL170 targets the TGFβ and BMP signaling pathways, leading to

the downstream suppression of key EMT transcription factors.
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ZL170 inhibits TGFβ and BMP signaling pathways.

Experimental Protocols
The following are detailed protocols for performing Transwell migration and invasion assays to

evaluate the effect of ZL170.

Transwell Migration Assay Workflow
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1. Cell Culture:
Culture cells to 70-80% confluency.

2. Serum Starvation:
Starve cells in serum-free medium for 12-24 hours.

3. Prepare Transwell Inserts:
Rehydrate inserts (e.g., 8 µm pore size) in serum-free medium.

4. Add Chemoattractant:
Add medium with chemoattractant (e.g., 10% FBS) to the lower chamber.

5. Cell Seeding:
Seed starved cells with ZL170 (or vehicle control) in the upper chamber.

6. Incubation:
Incubate for a predetermined time (e.g., 12-48 hours) at 37°C.

7. Remove Non-migrated Cells:
Gently remove cells from the upper surface of the membrane with a cotton swab.

8. Fix and Stain:
Fix migrated cells with methanol and stain with crystal violet.

9. Imaging and Quantification:
Image and count migrated cells under a microscope.

Click to download full resolution via product page

Workflow for the Transwell migration assay.
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Materials:

24-well Transwell inserts (e.g., 8.0 µm pore size)

24-well tissue culture plates

Cancer cell line of interest (e.g., MDA-MB-231, SUM159)

Complete cell culture medium

Serum-free cell culture medium

Fetal Bovine Serum (FBS) or other chemoattractant

ZL170 (stock solution in DMSO)

Phosphate-Buffered Saline (PBS)

Methanol (for fixation)

0.1% Crystal Violet solution

Cotton swabs

Inverted microscope with a camera

Procedure:

Cell Preparation:

Culture cells in complete medium until they reach 70-80% confluency.

Harvest the cells and resuspend them in serum-free medium.

Starve the cells by incubating them in serum-free medium for 12-24 hours. This enhances

the chemotactic response.

Assay Setup:
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Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom

chambers and incubating for at least 1 hour at 37°C.

Aspirate the medium from the lower chamber of the 24-well plate and add 600 µL of

complete medium containing a chemoattractant (e.g., 10% FBS).

Harvest the starved cells and resuspend them in serum-free medium at a desired

concentration (e.g., 1 x 10^5 cells/mL).

Prepare cell suspensions containing different concentrations of ZL170 (e.g., 0, 5, 10, 20

µM). Ensure the final DMSO concentration is consistent across all conditions and does not

exceed 0.1%.

Aspirate the medium from the upper chamber of the rehydrated inserts and add 200 µL of

the cell suspension containing ZL170 or vehicle control.

Incubation:

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized

for your cell line (typically 12-48 hours).

Staining and Visualization:

After incubation, carefully remove the Transwell inserts from the plate.

Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.

Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol

for 10-15 minutes.

Allow the inserts to air dry completely.

Stain the migrated cells by immersing the inserts in 0.1% crystal violet solution for 20-30

minutes.

Gently wash the inserts with water to remove excess stain and allow them to air dry.

Quantification:
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Visualize the stained cells under an inverted microscope.

Capture images from several random fields of view for each insert.

Count the number of migrated cells per field. The average number of cells per field can

then be used to compare the different treatment groups.

Transwell Invasion Assay Workflow
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1. Coat Inserts:
Coat Transwell inserts with a thin layer of Matrigel or other ECM.

2. Solidify Matrix:
Incubate at 37°C to allow the matrix to solidify.

3. Cell Culture & Starvation:
Culture and serum-starve cells as in the migration assay.

4. Prepare Chambers:
Add chemoattractant to the lower chamber.

5. Cell Seeding:
Seed starved cells with ZL170 (or vehicle) onto the matrix-coated insert.

6. Incubation:
Incubate for an extended period (e.g., 24-72 hours) at 37°C.

7. Remove Non-invading Cells:
Remove non-invading cells and the matrix from the upper surface.

8. Fix and Stain:
Fix and stain invaded cells on the lower surface of the membrane.

9. Imaging and Quantification:
Image and count invaded cells.

Click to download full resolution via product page

Workflow for the Transwell invasion assay.
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Materials:

All materials listed for the Transwell Migration Assay

Matrigel™ Basement Membrane Matrix or other extracellular matrix (ECM) components

Cold, serum-free medium

Cold pipette tips

Procedure:

Coating the Inserts:

Thaw the Matrigel on ice overnight.

Dilute the Matrigel to the desired concentration with cold, serum-free medium. Keep

everything on ice to prevent premature polymerization.

Add a thin, even layer of the diluted Matrigel solution (e.g., 50-100 µL) to the upper

chamber of the Transwell inserts.

Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.

Assay Procedure:

Follow steps 1-5 as described in the Transwell Migration Assay protocol, seeding the cells

on top of the solidified Matrigel layer.

The incubation time for invasion assays is typically longer than for migration assays (e.g.,

24-72 hours) to allow cells sufficient time to degrade the matrix and invade.

When removing non-invaded cells, be sure to gently remove both the cells and the

Matrigel layer from the top of the insert.

Troubleshooting
Low Migration/Invasion:
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Optimize the chemoattractant concentration.

Increase the incubation time.

Ensure proper cell health and viability.

Check the pore size of the Transwell insert is appropriate for your cell type.

High Background (High migration/invasion in control):

Ensure complete removal of non-migrated/invaded cells.

Optimize the serum starvation period.

Uneven Staining:

Ensure the inserts are fully submerged during fixation and staining.

Wash gently to avoid dislodging cells.

Conclusion
ZL170 presents a promising tool for investigating the molecular mechanisms of cancer cell

migration and invasion. The protocols outlined in this document provide a framework for

researchers to assess the efficacy of ZL170 in various cancer cell models. Further optimization

of experimental conditions for specific cell lines is recommended to achieve the most robust

and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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